5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid typically involves the reaction of 4-formyl-3,5-dimethoxyphenol with pentanoic acid derivatives . One common method includes the esterification of 4-formyl-3,5-dimethoxyphenol with ethyl 5-bromopentanoate followed by hydrolysis to yield the desired product .
Industrial Production Methods: This may include the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Yields .
Reduction: Produces .
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group may participate in **nucleophilic addition
Properties
IUPAC Name |
5-(4-formyl-3,5-dimethoxyphenoxy)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDLPOIPLDETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551697 | |
Record name | 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115109-59-6 | |
Record name | 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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